6,7-Dimethoxy-2,3-dimethylquinoxaline
CAS No.: 32388-00-4
VCID: VC0019829
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.
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Description | 6,7-Dimethoxy-2,3-dimethylquinoxaline is an organic compound with the molecular formula C12H14N2O2. It appears as an off-white to pale yellow solid and is soluble in organic solvents like ether and alcohol, but only slightly soluble in water. This quinoxaline derivative is characterized by two methoxy groups at the 6 and 7 positions and two methyl groups at the 2 and 3 positions on the quinoxaline ring. This compound is used in scientific research as a catalyst or reagent in organic synthesis. It serves as a building block for bioactive molecules and is used to prepare polymers and metal complexes for studying material properties in materials science. Specifically, 6,7-dimethoxy-2,3-dimethylquinoxaline can be used as an internal standard in high-performance liquid chromatography (HPLC) methods for quantifying methylglyoxal in biological samples. Methylglyoxal is a reactive dicarbonyl compound implicated in various pathological processes, including diabetes and cardiovascular diseases. Similar compounds include 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline, which is used as an internal standard in pharmacokinetic studies . Another related compound is 6-amino-2,3-dimethylquinoxaline, known for its use in various chemical reactions and studies. The uniqueness of 6,7-Dimethoxy-2,3-dimethylquinoxaline lies in its specific functional groups (dimethoxy and dimethyl), which give it distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications. |
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CAS No. | 32388-00-4 |
Product Name | 6,7-Dimethoxy-2,3-dimethylquinoxaline |
Molecular Formula | C12H14N2O2 |
Molecular Weight | 218.25 g/mol |
IUPAC Name | 6,7-dimethoxy-2,3-dimethylquinoxaline |
Standard InChI | InChI=1S/C12H14N2O2/c1-7-8(2)14-10-6-12(16-4)11(15-3)5-9(10)13-7/h5-6H,1-4H3 |
Standard InChIKey | IZUXTDPRBHCJMZ-UHFFFAOYSA-N |
SMILES | CC1=NC2=CC(=C(C=C2N=C1C)OC)OC |
Canonical SMILES | CC1=NC2=CC(=C(C=C2N=C1C)OC)OC |
Synonyms | 6,7-dimethoxy-2,3-dimethylquinoxaline 6,7-DMODMQ |
PubChem Compound | 3082342 |
Last Modified | Sep 17 2023 |
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